molecular formula C11H10N4OS B2723485 4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 380674-66-8

4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2723485
CAS RN: 380674-66-8
M. Wt: 246.29
InChI Key:
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Description

4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (4-EMTQ) is an organic compound with a molecular formula of C7H6N4S. It is a member of the quinazolinone family of compounds and is commonly used in research applications due to its unique properties. 4-EMTQ has been studied extensively in the past few decades, with research focusing on its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmacological Investigations

A notable study involves the synthesis and pharmacological investigation of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, revealing their potential as new H1-antihistaminic agents. These compounds, synthesized through an innovative route for improved yield, have demonstrated significant in vivo H1-antihistaminic activity on guinea pigs, with certain compounds outperforming the reference standard chlorpheniramine maleate in both potency and reduced sedative effects (Alagarsamy et al., 2009).

Antimicrobial Activities

Another area of research highlighted the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. These studies showcase the preparation of derivatives from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Potential

Research also extends to the synthesis and pharmacological evaluation of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones for their antihypertensive activity. These compounds, evaluated using spontaneously hypertensive rats, exhibited significant antihypertensive effects, with some showing greater efficacy than the reference standard prazocin, indicating a promising avenue for developing new antihypertensive drugs (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

4-ethyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-2-14-9(16)7-5-3-4-6-8(7)15-10(14)12-13-11(15)17/h3-6H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGHJDLASPDNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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